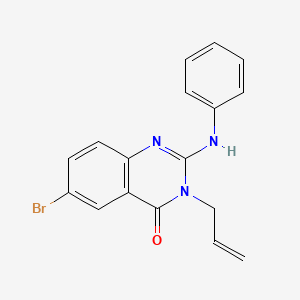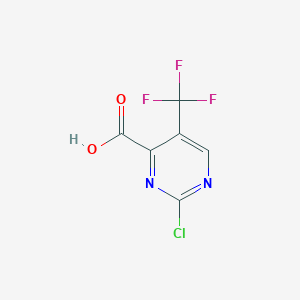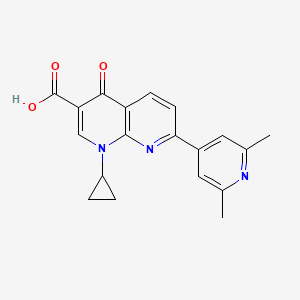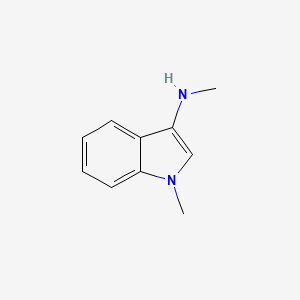![molecular formula C7H6N2O B13104201 7H-Pyrano[2,3-d]pyrimidine CAS No. 254-69-3](/img/structure/B13104201.png)
7H-Pyrano[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Pyrano[2,3-d]pyrimidine is an unsaturated six-membered heterocyclic compound that is constructed by the fusion of pyran and pyrimidine rings. This compound consists of one oxygen atom at position number 8 and two nitrogen atoms at positions 1 and 3 . It has garnered significant attention due to its diverse applications in various fields, including pharmacology and organic chemistry.
Preparation Methods
The synthesis of 7H-Pyrano[2,3-d]pyrimidine can be achieved through several methods:
Knoevenagel-Michael Cyclocondensation: This method involves the reaction of barbituric acid or 1,3-dimethylbarbituric acid with malononitrile and arylaldehyde derivatives.
Magnetically Recoverable Nanocatalysts: Recent advancements have shown the use of magnetic nanocatalysts for the synthesis of pyrano-pyrimidines.
Chemical Reactions Analysis
7H-Pyrano[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be either oxidized or reduced depending on the reagents and conditions used.
Substitution Reactions: It can undergo electrophilic and nucleophilic substitution reactions.
Cyclocondensation: The compound can be synthesized through cyclocondensation reactions involving Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation.
Scientific Research Applications
7H-Pyrano[2,3-d]pyrimidine has a wide range of applications in scientific research:
Pharmacology: The compound and its derivatives have shown promising activity as inhibitors of poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair mechanisms.
Antimicrobial Activity: The compound has been evaluated for its antimicrobial properties and has shown effectiveness against various microbial strains.
Mechanism of Action
The mechanism of action of 7H-Pyrano[2,3-d]pyrimidine involves its interaction with specific molecular targets:
PARP-1 Inhibition: The compound acts as an inhibitor of PARP-1, a protein involved in DNA repair.
Photocatalytic Activity: The compound can participate in photochemical reactions mediated by eosin Y, where it acts as a direct hydrogen atom transfer catalyst.
Comparison with Similar Compounds
7H-Pyrano[2,3-d]pyrimidine can be compared with other similar compounds:
Pyrano[2,3-d]pyrimidine-2,4-dione: This derivative has shown enhanced activity as a PARP-1 inhibitor and has been evaluated for its anti-proliferative activity against cancer cell lines.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound demonstrates reactivity through electrophilic substitution reactions and has applications in various chemical processes.
Properties
CAS No. |
254-69-3 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
7H-pyrano[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2O/c1-2-6-4-8-5-9-7(6)10-3-1/h1-2,4-5H,3H2 |
InChI Key |
HFXRMQZCAIBURX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CN=CN=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


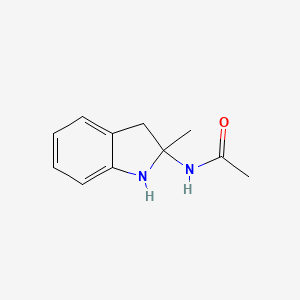
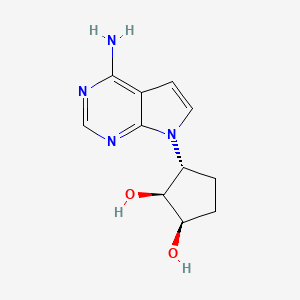
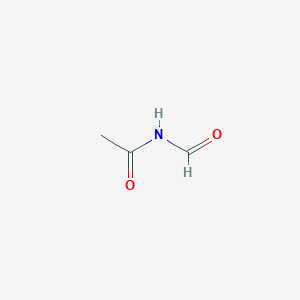
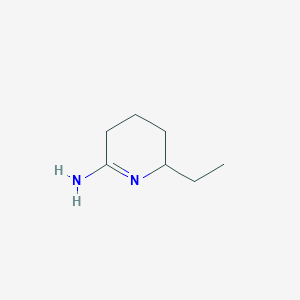
![2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13104138.png)
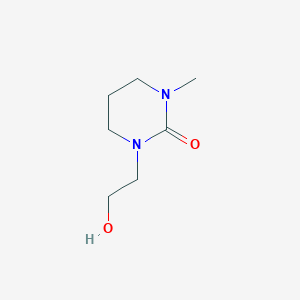
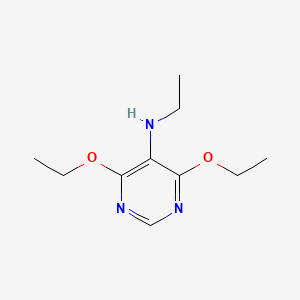
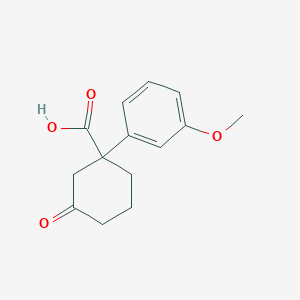
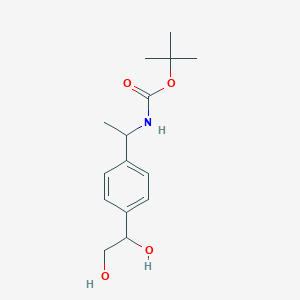
![2-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13104158.png)
